Sodium 1-methyl-4-nitro-1H-imidazol-5-olate
Overview
Description
Sodium 1-methyl-4-nitro-1H-imidazol-5-olate is a chemical compound with the molecular formula C4H4N3O3.Na and a molecular weight of 165.08 g/mol . It is a sodium salt derivative of 1-methyl-4-nitroimidazole, characterized by its imidazole ring structure with a nitro group at the 4-position and a sodium ion . This compound is known for its applications in various scientific fields due to its unique chemical properties.
Scientific Research Applications
Sodium 1-methyl-4-nitro-1H-imidazol-5-olate has diverse applications in scientific research:
Future Directions
Preparation Methods
The synthesis of Sodium 1-methyl-4-nitro-1H-imidazol-5-olate typically involves the following steps:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde to form imidazole derivatives.
Wallach Synthesis: This method uses the dehydrogenation of imidazolines to produce imidazoles.
Industrial Production: Industrially, the compound can be synthesized by methylation of imidazole at the pyridine-like nitrogen followed by nitration and subsequent neutralization with sodium hydroxide.
Chemical Reactions Analysis
Sodium 1-methyl-4-nitro-1H-imidazol-5-olate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions: Typical reagents include reducing agents like iron powder and ammonium chloride for nitro group reduction.
Mechanism of Action
The mechanism of action of Sodium 1-methyl-4-nitro-1H-imidazol-5-olate involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The imidazole ring can also bind to metal ions and enzymes, affecting their activity .
Comparison with Similar Compounds
Sodium 1-methyl-4-nitro-1H-imidazol-5-olate can be compared with other imidazole derivatives:
1-Methylimidazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitroimidazole: Similar in structure but without the methyl group, affecting its solubility and reactivity.
5-Hydroxy-1-methyl-4-nitroimidazole: Contains a hydroxyl group, which can alter its chemical properties and biological activities.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
sodium;3-methyl-5-nitroimidazol-4-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3.Na/c1-6-2-5-3(4(6)8)7(9)10;/h2,8H,1H3;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDKQRVWAYCZEM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1[O-])[N+](=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N3NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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